(E)-3-(2,3-dibromo-4-fluorophenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(2,3-dibromo-4-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of ethyl 2,3-dibromopropionate as a starting material, which undergoes a series of reactions including bromination, fluorination, and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,3-dibromo-4-fluorophenyl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
(E)-3-(2,3-dibromo-4-fluorophenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2,3-dibromo-4-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
3,3-Dibromo-2-trifluoromethyl acrylic acid ethyl ester: A versatile platform for the synthesis of fluorinated heterocycles.
Uniqueness
(E)-3-(2,3-dibromo-4-fluorophenyl)prop-2-enoic acid is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
Properties
Molecular Formula |
C9H5Br2FO2 |
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Molecular Weight |
323.94 g/mol |
IUPAC Name |
(E)-3-(2,3-dibromo-4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-8-5(2-4-7(13)14)1-3-6(12)9(8)11/h1-4H,(H,13,14)/b4-2+ |
InChI Key |
MUPQXOMCQHIADM-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)Br)Br)F |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)Br)Br)F |
Origin of Product |
United States |
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